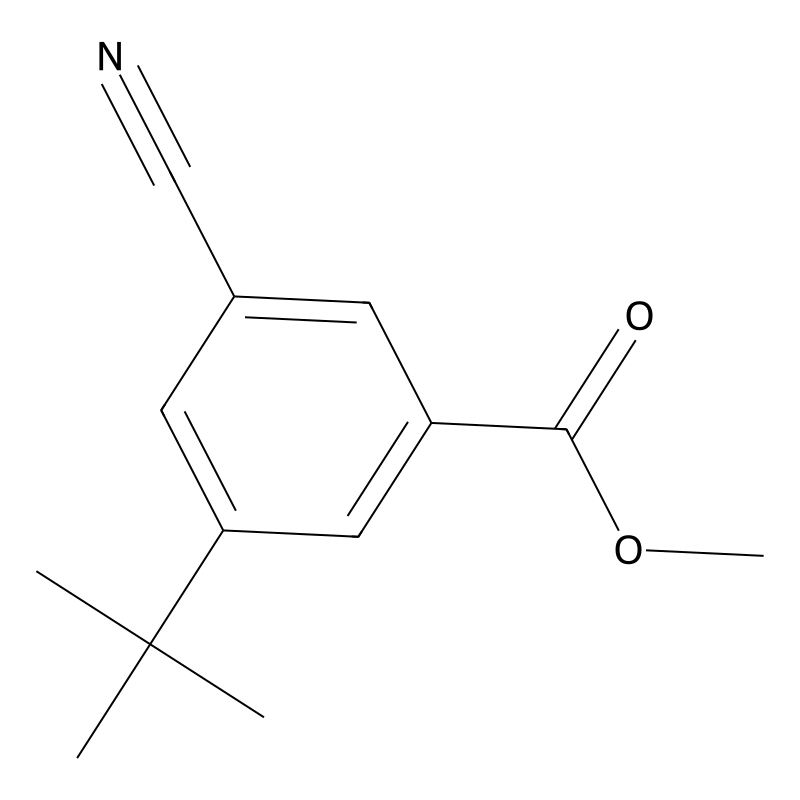

Methyl 3-tert-butyl-5-cyanobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-tert-butyl-5-cyanobenzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a cyano group at the 5-position. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various chemical processes and industries . The compound appears as a colorless liquid and has a molecular weight of approximately 217.26 g/mol .

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate.

- Reduction: The cyano group can be reduced to an amine or other reduced forms using reagents like lithium aluminum hydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .

These reactions are significant for modifying the compound's structure and enhancing its reactivity for further applications.

Fischer Esterification

One common method for synthesizing methyl 3-tert-butyl-5-cyanobenzoate is through Fischer esterification. This process involves the reaction of 3-tert-butyl-5-cyanobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants into the ester product.

Industrial Production

In industrial settings, continuous flow reactors are increasingly utilized for the synthesis of this compound. This method allows for improved control over reaction conditions and can lead to higher yields compared to traditional batch processing methods .

Methyl 3-tert-butyl-5-cyanobenzoate has potential applications in various fields:

- Pharmaceuticals: Its structural features may allow it to serve as a precursor or intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides due to their reactivity.

- Material Science: The compound may be used in the development of polymers or other materials due to its unique chemical properties .

Methyl 3-tert-butyl-5-cyanobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-cyanobenzoate | Cyano group at para position | |

| Methyl 3-tert-butylbenzoate | Lacks cyano group | |

| Methyl 3-cyanobenzoate | Cyano group at meta position | |

| Methyl 3-tert-butyl-4-methoxybenzoate | Contains methoxy group |

Methyl 3-tert-butyl-5-cyanobenzoate is unique due to its specific combination of functional groups (tert-butyl and cyano), which may influence its reactivity and biological activity differently compared to these similar compounds .